molecular formula C10H8BrNO B567371 5-Bromo-2-methylisoquinolin-1(2H)-one CAS No. 1367905-79-0

5-Bromo-2-methylisoquinolin-1(2H)-one

Cat. No. B567371
M. Wt: 238.084
InChI Key: ATCBXWHELADABE-UHFFFAOYSA-N
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Description

“5-Bromo-2-methylisoquinolin-1(2H)-one” is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are very similar to quinolines. The name “isoquinoline” derives from the fact that it is an “isomer” of quinoline.



Synthesis Analysis

The synthesis of isoquinoline derivatives usually involves the condensation of an aromatic amine with a carbonyl compound followed by cyclization. However, the specific synthesis pathway for “5-Bromo-2-methylisoquinolin-1(2H)-one” would depend on the starting materials and reaction conditions.



Molecular Structure Analysis

The molecular structure of “5-Bromo-2-methylisoquinolin-1(2H)-one” would consist of a isoquinoline ring which is a fused double ring structure with one benzene ring and one pyridine ring. The “5-Bromo” indicates that a bromine atom is attached to the 5th carbon of the isoquinoline ring. The “2-methyl” indicates that a methyl group is attached to the 2nd carbon of the isoquinoline ring. The “1(2H)-one” indicates that the compound contains a ketone functional group at the 1st position of the isoquinoline ring.



Chemical Reactions Analysis

The reactivity of “5-Bromo-2-methylisoquinolin-1(2H)-one” would be influenced by the functional groups present in the molecule. The bromine atom is a good leaving group, so it could potentially undergo substitution reactions. The ketone group is also reactive and can undergo a variety of reactions such as reduction, oxidation, and condensation.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-methylisoquinolin-1(2H)-one” would depend on its molecular structure. Some potential properties include its melting point, boiling point, solubility, stability, and reactivity. These properties can be predicted using computational chemistry methods.


Scientific Research Applications

  • Scientific Field : Organic Chemistry .
  • Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis . The research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
  • Methods of Application : The study uses a radical approach for the catalytic protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Safety And Hazards

The safety and hazards of “5-Bromo-2-methylisoquinolin-1(2H)-one” would depend on its reactivity and toxicity. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and environmental release.


Future Directions

The future directions for the study of “5-Bromo-2-methylisoquinolin-1(2H)-one” would depend on its potential applications. If it has promising biological activity, it could be further developed as a pharmaceutical. If it has unique chemical reactivity, it could be used as a synthetic reagent or catalyst.


properties

IUPAC Name

5-bromo-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCBXWHELADABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylisoquinolin-1(2H)-one

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